molecular formula C12H11NO3 B12358115 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid

2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid

Cat. No.: B12358115
M. Wt: 217.22 g/mol
InChI Key: MYBMSWJVQCPVJH-JXMROGBWSA-N
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Description

2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of acrylic acid and is characterized by the presence of a cyano group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-ethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction mixture is then heated under reflux conditions to yield the desired product .

Industrial Production Methods

The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its conjugated system

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxyphenyl group can interact with hydrophobic regions of proteins, potentially affecting their function. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or other molecules are required .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7+

InChI Key

MYBMSWJVQCPVJH-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O

Origin of Product

United States

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